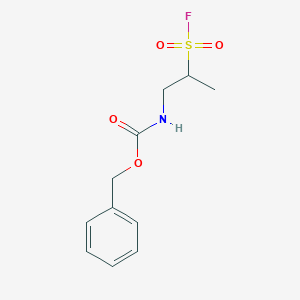

Benzyl N-(2-fluorosulfonylpropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a chemical compound with the CAS Number: 2344685-85-2 . It has a molecular weight of 275.3 . The compound is typically stored at a temperature of 4°C and is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 275.3 .Scientific Research Applications

Organoiodine-Catalyzed Intramolecular Oxyaminations

Benzyl N-(fluorosulfonyl)carbamate serves as an exogenous nitrogen source in organoiodine-catalyzed enantioselective intramolecular oxyaminations. This application enables the synthesis of enantioenriched lactones and oxazolines from γ,δ- and δ,ε-unsaturated esters and N-allyl amides, respectively, showcasing the compound's utility in synthesizing complex nitrogen-containing molecules (Chisato Wata & T. Hashimoto, 2021).

Synthesis of Fluorinated Compounds

The compound has been implicated in novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, which are critical intermediates for electrophilic asymmetric fluorination. This process highlights its role in facilitating the introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).

Nanoparticle Carrier Systems for Agriculture

Although not directly related to Benzyl N-(2-fluorosulfonylpropyl)carbamate, related carbamates such as methyl-2-benzimidazole carbamate (MBC) have been explored for agricultural applications. MBC, along with tebuconazole, has been used to create solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These carrier systems aim to improve the efficacy, reduce environmental toxicity, and minimize losses due to degradation or leaching, demonstrating the broader potential of carbamates in innovative agricultural solutions (E. Campos et al., 2015).

Fluoroamines Synthesis

The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates derived from this compound highlights its role in generating fluorinated amine derivatives. These fluoroamines are crucial for developing pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (J. Posakony & T. Tewson, 2002).

Safety and Hazards

The safety information for Benzyl N-(2-fluorosulfonylpropyl)carbamate indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

benzyl N-(2-fluorosulfonylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAQSVWDTPHMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)

![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)